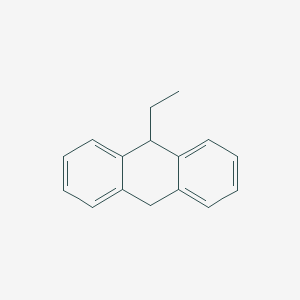
9-Ethyl-9,10-dihydroanthracene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Ethyl-9,10-dihydroanthracene is an organic compound derived from anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the addition of an ethyl group at the 9th position and the reduction of the 9,10 double bond, resulting in a dihydroanthracene structure. It is a colorless solid and is often used in various chemical reactions and research applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-Ethyl-9,10-dihydroanthracene typically involves the reduction of anthracene followed by the introduction of an ethyl group. One common method is the catalytic hydrogenation of anthracene in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The ethylation can be achieved using ethyl halides in the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form anthraquinone derivatives. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Further reduction of this compound can lead to the formation of fully saturated hydrocarbons.
Substitution: The ethyl group can participate in various substitution reactions, such as halogenation, nitration, and sulfonation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenation using halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
科学的研究の応用
9-Ethyl-9,10-dihydroanthracene has several applications in scientific research:
Chemistry: Used as a hydrogen donor in various organic reactions and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and cytotoxic properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 9-Ethyl-9,10-dihydroanthracene depends on its specific application. In chemical reactions, it acts as a hydrogen donor or acceptor, facilitating various redox processes. In biological systems, its mechanism may involve interaction with cellular targets, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary based on the specific context of its use.
類似化合物との比較
9,10-Dihydroanthracene: Lacks the ethyl group at the 9th position.
9,10-Diethyl-9,10-dihydroanthracene: Contains two ethyl groups at the 9th and 10th positions.
Anthracene: The parent compound without reduction or ethylation.
Uniqueness: 9-Ethyl-9,10-dihydroanthracene is unique due to the presence of the ethyl group and the reduced 9,10 double bond. This structural modification imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
特性
CAS番号 |
605-82-3 |
|---|---|
分子式 |
C16H16 |
分子量 |
208.30 g/mol |
IUPAC名 |
9-ethyl-9,10-dihydroanthracene |
InChI |
InChI=1S/C16H16/c1-2-14-15-9-5-3-7-12(15)11-13-8-4-6-10-16(13)14/h3-10,14H,2,11H2,1H3 |
InChIキー |
WIAXOGFCMWKDRA-UHFFFAOYSA-N |
正規SMILES |
CCC1C2=CC=CC=C2CC3=CC=CC=C13 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


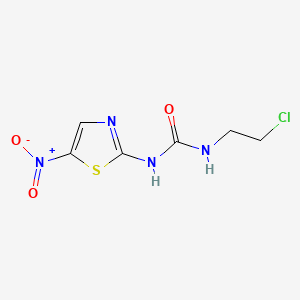
![2,4-Dichloro-1-[2-(2-chloroethoxy)ethoxy]benzene](/img/structure/B14745436.png)
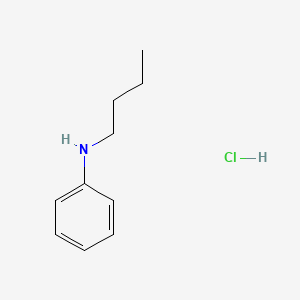
![1,3,7-Trimethyl-8-[7-(1,3,7-trimethyl-2,6-dioxopurin-8-yl)heptyl]purine-2,6-dione](/img/structure/B14745443.png)
![N-(4-chlorophenyl)-1,3-bis[(4-chlorophenyl)methyl]-2-oxo-1,3,2lambda5-diazaphosphinan-2-amine](/img/structure/B14745445.png)

![Hexahydro-2h-3,5-methanocyclopenta[b]furan](/img/structure/B14745461.png)
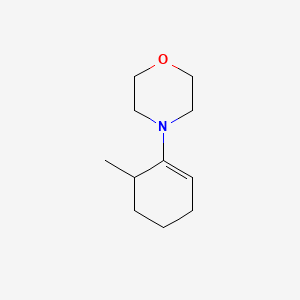
![2,2'-{[4-(4,7-Diamino-2-phenylpteridin-6-yl)phenyl]imino}diethanol](/img/structure/B14745473.png)
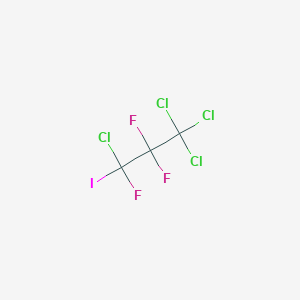
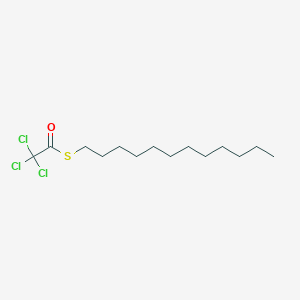
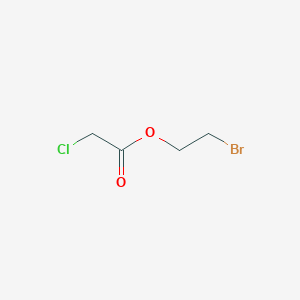
![[(3S,5R,6R,8S,13R,14S,17R)-6-chloro-5,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,6,7,8,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14745520.png)
![Ethyl 4-[(3-oxobutyl)amino]benzoate](/img/structure/B14745525.png)
